molecular formula C8H8BrNO3 B1464021 methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1315365-45-7

methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1464021
CAS RN: 1315365-45-7
M. Wt: 246.06 g/mol
InChI Key: OEBCRHVYOBLHGD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. It has been widely used in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Bioactive Pyrroles

Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate has been utilized as a building block in the synthesis of bioactive pyrroles, such as lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These compounds exhibit anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity, making the substance significant in medical research (Gupton et al., 2014).

Antimicrobial Agent Synthesis

Another study focused on synthesizing novel derivatives of this compound to evaluate their antimicrobial activities. The findings indicated that the presence of a heterocyclic ring in the structure enhances antibacterial and antifungal activities, suggesting its potential use in developing new antimicrobial agents (Hublikar et al., 2019).

Synthesis of Furo[3,2-b]Pyrrole Derivatives

The compound has been used in the synthesis of derivatives of furo[3,2-b]pyrrole, indicating its versatility in the creation of diverse heterocyclic structures, which could be beneficial in various chemical applications (Zemanová & Gašparová, 2013).

Development of Pyrrolopyridines

Research has been conducted on the synthesis of pyrrolopyridine analogs, showing the utility of this compound in creating complex heterocyclic systems that might have pharmacological relevance (Toja et al., 1986).

Other Applications

The compound has also been used in the synthesis of various pyrrole-containing products and heterocyclic systems, demonstrating its broad application in medicinal chemistry and organic synthesis (Anderson & Lee, 1965).

Mechanism of Action

properties

IUPAC Name

methyl 4-bromo-5-formyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-10-6(8(12)13-2)3-5(9)7(10)4-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBCRHVYOBLHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1C=O)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate
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methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate
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